An In-depth Technical Guide to 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride: A Privileged Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The unique three-dimensional architecture of its spirocyclic system, which combines the rigidity of a cyclic structure with the flexibility of aliphatic linkers, has established it as a privileged scaffold for the development of novel therapeutics. This document details the compound's chemical structure, physicochemical properties, synthesis, and analytical characterization. Critically, it explores the causality behind its use as a foundational core in developing potent agents against a range of biological targets, including inhibitors of Mycobacterium tuberculosis, soluble epoxide hydrolase (sEH), and agonists of free fatty acid receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Chemical Identity and Structural Elucidation
1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a bicyclic heterocyclic compound where a tetrahydropyran ring and a piperidine ring are joined by a single, common carbon atom—the spirocenter. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to handling and use in various synthetic and biological applications.
The spirocyclic nature imparts a distinct three-dimensionality that is increasingly sought after in drug design to improve target specificity and explore novel chemical space away from flat, aromatic structures.
Core Structure and Nomenclature
The core structure consists of a piperidine ring fused at its C-4 position to the C-2 position of a tetrahydropyran ring. The nitrogen of the piperidine is at position 9, and the oxygen of the tetrahydropyran is at position 1.
Caption: Chemical structure of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride.
Key Chemical Identifiers
A summary of the key identifiers for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is provided below for unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 1414958-73-8 | [1] |
| Molecular Formula | C₉H₁₈ClNO | |
| Molecular Weight | 191.70 g/mol | |
| IUPAC Name | 1-oxa-9-azaspiro[5.5]undecane;hydrochloride | PubChem |
| InChI | 1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H | |
| SMILES | C1CCOC2(C1)CCNCC2.Cl | [2] |
Physicochemical and Safety Properties
The physicochemical properties of this scaffold are critical for its application in synthesis and its potential influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.
Physical and Chemical Properties
| Property | Value | Notes |
| Physical Form | Solid / Crystalline solid | [3] |
| Melting Point | 120-121°C | This value is reported for the 4,4-difluoro derivative, suggesting the parent compound has a similar crystalline nature.[4] |
| Solubility | Soluble in water and polar organic solvents | As a hydrochloride salt, enhanced aqueous solubility is expected compared to the free base. |
| Storage | Store at room temperature or 2-8°C, keep dry and cool in an inert atmosphere. | [1] |
| pKa (Predicted) | ~9.5-10.5 | Predicted for the secondary amine, typical for piperidine-like structures. |
| XlogP (Predicted) | 0.9 | [2] |
Safety and Handling
According to supplier safety data, 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is classified as harmful if swallowed.[5] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed.
-
GHS Signal Word: Warning[5]
-
Hazard Statement: H302 (Harmful if swallowed)
The Role as a Privileged Scaffold in Medicinal Chemistry
The true value of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride lies not in its intrinsic biological activity, but in its proven utility as a privileged structural motif.[4] Its rigid, three-dimensional conformation allows for the precise spatial orientation of appended functional groups, which can lead to high-affinity interactions with biological targets. This is a key strategy to enhance potency and selectivity while often improving physicochemical properties compared to more traditional flat aromatic scaffolds.
Caption: The central role of the 1-Oxa-9-azaspiro[5.5]undecane core in developing diverse therapeutic agents.
Antituberculosis Activity
Recent research has highlighted derivatives of this scaffold as potent inhibitors of the Mycobacterium tuberculosis MmpL3 protein.[4] MmpL3 is an essential transporter responsible for moving key components of the mycobacterial cell wall.[6] By inhibiting this protein, the spirocyclic compounds disrupt cell wall synthesis, leading to bacterial death. This mechanism is effective against both drug-sensitive and multidrug-resistant strains, making this scaffold a highly promising starting point for new tuberculosis treatments.[4][7]
Soluble Epoxide Hydrolase (sEH) Inhibition
The 1-Oxa-9-azaspiro[5.5]undecane core has been successfully employed to design potent inhibitors of soluble epoxide hydrolase (sEH).[6] sEH is an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids. Inhibiting sEH has therapeutic potential for treating hypertension, inflammation, and pain. The spirocyclic core helps to position the pharmacophoric elements correctly within the enzyme's active site.
Other Therapeutic Areas
The versatility of this scaffold has been demonstrated in developing ligands for other important targets, including:
-
Free Fatty Acid Receptor 1 (FFA1) Agonists: For the potential treatment of type 2 diabetes.[4]
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Sigma-1 (σ1) Receptor Ligands: Explored for the development of analgesics for pain management.[8][9]
Synthesis and Chemical Reactivity
The synthesis of the 1-Oxa-9-azaspiro[5.5]undecane scaffold can be complex, but scalable methods have been developed. The Prins cyclization reaction is a notable one-step method for constructing the core structure.[4][7] However, for accessing the final hydrochloride salt, a common and reliable method involves the deprotection of a Boc-protected intermediate.
Representative Experimental Protocol: Synthesis from a Boc-Protected Precursor
This protocol describes the final deprotection step to yield the title compound. The choice of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen at position 9 is strategic, as it is stable under many reaction conditions used to modify other parts of the molecule and can be removed cleanly under acidic conditions.
Objective: To synthesize 1-Oxa-9-azaspiro[5.5]undecane hydrochloride from tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the Boc-protected precursor (e.g., tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate) in a minimal amount of a suitable solvent like 1,4-dioxane.
-
Acid Addition: To this solution, add an excess of 3 M hydrochloric acid in 1,4-dioxane dropwise at room temperature.[4] The use of HCl in an anhydrous organic solvent is a standard and effective method for Boc deprotection, preventing unwanted side reactions with water.
-
Reaction Monitoring: Stir the resulting mixture overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, evaporate the solvent under reduced pressure. The resulting residue, which is the crude hydrochloride salt, can then be purified.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol (i-PrOH), to yield the final 1-Oxa-9-azaspiro[5.5]undecane hydrochloride as a pure, crystalline solid.[4]
Analytical and Spectroscopic Characterization
Confirming the identity and purity of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is essential. Standard analytical techniques are employed for this purpose. While a full experimental dataset for the parent compound is not widely published, characterization relies on established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the non-equivalent methylene protons of the piperidine and tetrahydropyran rings. The presence of the hydrochloride salt would result in a broad signal for the N-H proton, which may be exchangeable with D₂O.
-
¹³C-NMR: The carbon NMR spectrum should display distinct signals for each of the 9 unique carbon atoms in the structure. The spiro carbon atom would appear as a quaternary signal. As a reference, the ¹³C-NMR spectrum of a related derivative, 9-(4-tert-butylbenzyl)-4-hydroxy-1-oxa-9-azaspiro[5.5]undecane, shows characteristic peaks for the scaffold carbons at δ 71.0, 62.9, 62.0, 58.7, 48.9, 48.7, 45.3, 36.1, and 30.4 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base. For the parent compound C₉H₁₇NO, the expected exact mass for the [M+H]⁺ ion is approximately 156.1388 m/z.[2] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
C-H stretching: Strong bands around 2850-3000 cm⁻¹.
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N-H stretching: A broad band in the 2400-2800 cm⁻¹ region, characteristic of a secondary amine salt.
-
C-O-C stretching: A strong, characteristic band for the ether linkage, typically in the 1050-1150 cm⁻¹ region.
Conclusion and Future Outlook
1-Oxa-9-azaspiro[5.5]undecane hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its standing as a privileged scaffold is well-supported by the successful development of potent and selective modulators for a variety of high-value biological targets. The inherent three-dimensionality, synthetic tractability, and favorable physicochemical properties of this core structure ensure its continued relevance. Future research will likely see this scaffold utilized to tackle increasingly complex biological targets, where precise spatial and conformational control are paramount for achieving desired therapeutic outcomes. The continued exploration of novel synthetic routes to create diverse libraries based on this core will undoubtedly fuel the discovery of next-generation medicines.
References
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García-López, I., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available at: [Link]
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PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved March 7, 2026, from [Link]
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HETEROCYCLES. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. Retrieved March 7, 2026, from [Link]
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PubChemLite. (n.d.). 1-oxa-9-azaspiro[5.5]undecane hydrochloride (C9H17NO). Retrieved March 7, 2026, from [Link]
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ZORA. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved March 7, 2026, from [Link]
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MilliporeSigma. (n.d.). 9-oxa-1-azaspiro[5.5]undecane hydrochloride. Retrieved March 7, 2026, from [Link]
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